molecular formula C11H11F3O B7865568 3-Methyl-1-(3,4,5-trifluorophenyl)butan-1-one

3-Methyl-1-(3,4,5-trifluorophenyl)butan-1-one

Cat. No.: B7865568
M. Wt: 216.20 g/mol
InChI Key: PTFLXWIRQKTDFG-UHFFFAOYSA-N
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Description

3’,4’,5’-Trifluoro-3-methylbutyrophenone: is an organic compound characterized by the presence of three fluorine atoms and a methyl group attached to a butyrophenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4’,5’-Trifluoro-3-methylbutyrophenone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as trifluoromethylbenzene derivatives and butyrophenone precursors.

    Methylation: The methyl group is introduced through methylation reactions, which can be carried out using methylating agents like methyl iodide or dimethyl sulfate.

    Coupling Reactions: The final step involves coupling the fluorinated and methylated intermediates to form the desired 3’,4’,5’-Trifluoro-3-methylbutyrophenone.

Industrial Production Methods

Industrial production of 3’,4’,5’-Trifluoro-3-methylbutyrophenone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include:

    Reaction Temperature and Pressure: Maintaining optimal temperature and pressure conditions to facilitate efficient reactions.

    Catalysts: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing purification techniques such as distillation and recrystallization to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

3’,4’,5’-Trifluoro-3-methylbutyrophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to alcohols.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3’,4’,5’-Trifluoro-3-methylbutyrophenone finds applications in several scientific research areas:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’,4’,5’-Trifluoro-3-methylbutyrophenone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways: It can influence various biochemical pathways, potentially affecting cellular processes such as signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    3’,4’,5’-Trifluorobiphenyl-2-amine: A compound with a similar trifluoromethyl group but different structural features.

    3,4,5-Trifluorobenzoic acid: Another trifluoromethyl-substituted compound with distinct chemical properties.

Properties

IUPAC Name

3-methyl-1-(3,4,5-trifluorophenyl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O/c1-6(2)3-10(15)7-4-8(12)11(14)9(13)5-7/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTFLXWIRQKTDFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C1=CC(=C(C(=C1)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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